![molecular formula C29H25Cl2N5O3 B2701950 3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 1321918-90-4](/img/structure/B2701950.png)
3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidopurine derivative, which is a class of compounds that have been studied for their potential biological activities . The presence of the dichlorophenyl and phenoxyphenyl groups could suggest that this compound may have unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidopurine core with various substitutions at different positions . The dichlorophenyl group would likely contribute to the compound’s lipophilicity, while the dimethyl and phenoxyphenyl groups could influence its size and shape .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dichlorophenyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties Research on derivatives similar to 3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has focused on their synthesis, in vitro, and in vivo pharmacological evaluation. Derivatives like 1H,3H-pyrimido[2,1-f]purine-2,4-dione have shown affinity for various receptors, indicating their potential in therapeutic applications. These compounds have been evaluated for their potential as ligands for receptors like 5-HT(1A), highlighting their role in pharmacological research (Sławomir Jurczyk et al., 2004).
Structural and Reactivity Studies Further research has delved into the crystalline structures of related compounds, providing insights into their molecular arrangements and reactivity. Studies have demonstrated how the arrangement of molecules in the crystalline form can influence their chemical properties and reactivity, essential for understanding the material's applications in various scientific and industrial contexts (J. N. Low et al., 2004).
Applications in Medicinal Chemistry The exploration of derivatives of pyrimido[1,2-g]purine diones has also extended to their medicinal applications, particularly focusing on their anti-inflammatory and receptor-binding properties. These studies underscore the potential therapeutic uses of such compounds, furthering our understanding of their role in medicinal chemistry (J. Kaminski et al., 1989).
Material Science Applications In material science, research into the synthesis and characterization of novel compounds related to this compound has led to the development of new materials with potential applications in various domains. This includes the creation of polyimides with specific properties, highlighting the role of such compounds in the development of new materials with tailored properties for specific applications (S. Yan et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29Cl2N5O3/c1-18-15-34(20-9-11-22(12-10-20)39-21-6-4-3-5-7-21)28-32-26-25(35(28)16-18)27(37)36(29(38)33(26)2)17-19-8-13-23(30)24(31)14-19/h3-14,18,25-26,28,32H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDMBHLZXKVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3C(NC2N(C1)C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC6=CC(=C(C=C6)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
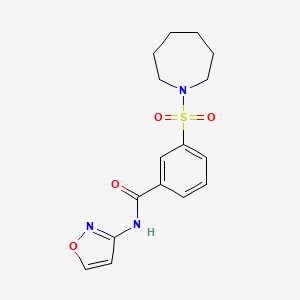
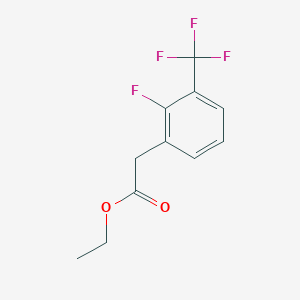
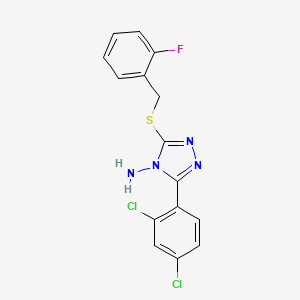
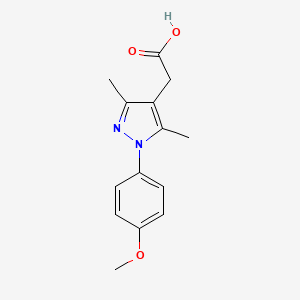
![4-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2701875.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
![3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2701882.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2701884.png)
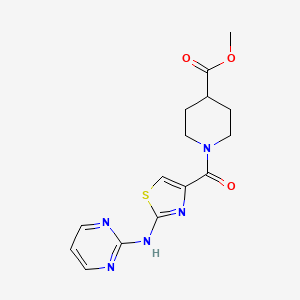
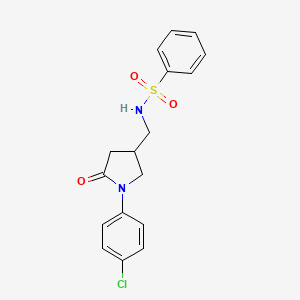
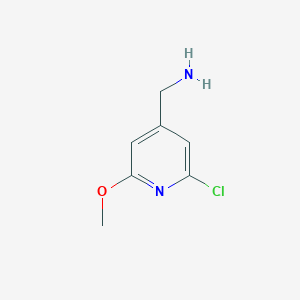
![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2701888.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2701889.png)
